

# Application Notes and Protocols for FPI-1465 in Combination with $\beta$ -Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FPI-1465** is a novel, potent, non-β-lactam β-lactamase inhibitor (BLI) belonging to the diazabicyclo[3.2.1]octane class. It is under investigation as an adjunct to β-lactam antibiotics for treating infections caused by multidrug-resistant bacteria.[1] **FPI-1465** inactivates β-lactamase enzymes, a primary mechanism of bacterial resistance to β-lactam antibiotics, thereby restoring the efficacy of these drugs.[1][2] Preclinical data also suggest that **FPI-1465** may have a dual-action mechanism, directly interacting with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

This document provides an overview of **FPI-1465**, including its mechanism of action, key preclinical data, and detailed experimental protocols for its evaluation in combination with  $\beta$ -lactam antibiotics.

### **Mechanism of Action**

**FPI-1465**'s primary role is the inhibition of serine- $\beta$ -lactamase enzymes. These enzymes hydrolyze the amide bond in the  $\beta$ -lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[3] **FPI-1465** acts as a "suicide inhibitor" or suicide substrate.[1][4] It binds to the active site of the  $\beta$ -lactamase enzyme, forming a stable, covalent acyl-enzyme intermediate.[1][5] This process effectively sequesters the enzyme, preventing it from inactivating the co-administered  $\beta$ -lactam antibiotic.[1]



Furthermore, **FPI-1465** has demonstrated activity against PBPs, the ultimate targets of  $\beta$ -lactam antibiotics. Specifically, it shows activity against PBP2 from E. coli and P. aeruginosa.[3] This suggests a dual-action mechanism where **FPI-1465** not only protects the partner antibiotic but may also contribute directly to the antibacterial effect by inhibiting cell wall synthesis.



Click to download full resolution via product page

Mechanism of action of **FPI-1465** with a  $\beta$ -lactam antibiotic.

# Preclinical Data Summary In Vitro Synergy with β-Lactam Antibiotics

Preclinical studies have consistently shown that **FPI-1465** significantly enhances the in vitro activity of various  $\beta$ -lactam antibiotics against resistant bacterial strains, particularly those producing extended-spectrum  $\beta$ -lactamases (ESBLs) and carbapenemases.[1][2]

Table 1: In Vitro Activity of  $\beta$ -Lactam Agents Tested Alone and in Combination with **FPI-1465** against ESBL-Producing Enterobacteriaceae (n=21)[1][3]



| Agent                               | MIC50 (μg/mL) | MIC90 (μg/mL) |
|-------------------------------------|---------------|---------------|
| Ceftazidime                         | 32            | >256          |
| Ceftazidime + FPI-1465 (4<br>μg/mL) | 0.25 - 0.5    | 1 - 2         |
| Aztreonam                           | 8 - 32        | >64 - >256    |
| Aztreonam + FPI-1465 (4<br>μg/mL)   | ≤0.015        | 0.03 - 0.5    |
| Meropenem                           | ≤0.25 - 0.06  | ≤0.25         |
| Meropenem + FPI-1465 (4<br>μg/mL)   | ≤0.015        | 0.06          |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Fold-Increase in Potency of β-Lactam Antibiotics in Combination with **FPI-1465**[2][3]

| Antibiotic  | Fold-Increase in Potency<br>vs. ESBL-producing<br>bacteria | Fold-Increase in Potency vs. Carbapenemase-<br>producing bacteria |
|-------------|------------------------------------------------------------|-------------------------------------------------------------------|
| Ceftazidime | Up to 256-fold                                             | Up to 256-fold                                                    |
| Aztreonam   | Up to 1,024-fold                                           | Up to 4,096-fold                                                  |
| Meropenem   | Up to 4-fold                                               | Up to 128-fold                                                    |

# In Vivo Efficacy in Mouse Infection Models

The combination of **FPI-1465** with ceftazidime demonstrated significant bacterial clearance in a murine infection model against highly resistant strains of Klebsiella pneumoniae and Enterobacter cloacae.[1]

Table 3: In Vivo Efficacy of **FPI-1465** and Ceftazidime Combination[1]



| Infection Model | Treatment              | Log Reduction in CFUs |
|-----------------|------------------------|-----------------------|
| K. pneumoniae   | FPI-1465 + Ceftazidime | 3-log                 |
| E. cloacae      | FPI-1465 + Ceftazidime | 3.82-log              |

CFU = Colony Forming Units

## **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the efficacy of **FPI-1465** in combination with  $\beta$ -lactam antibiotics. Researchers should adapt these protocols to their specific experimental conditions.

# Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Checkerboard Assay)

This protocol is used to determine the synergistic activity of **FPI-1465** with a  $\beta$ -lactam antibiotic.

#### Materials:

- FPI-1465
- β-lactam antibiotic of interest (e.g., ceftazidime, aztreonam, meropenem)
- Bacterial strains of interest (e.g., ESBL-producing E. coli, K. pneumoniae)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

#### Procedure:

· Preparation of Drug Dilutions:



- Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB along the x-axis of a 96-well plate.
- Prepare serial two-fold dilutions of **FPI-1465** in CAMHB along the y-axis of the same plate.

#### Inoculation:

- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.
- Add the bacterial inoculum to each well of the microtiter plate.

#### Incubation:

Incubate the plates at 37°C for 18-24 hours.

#### • Data Analysis:

- Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:
  - FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
  - Synergy is defined as an FICI ≤ 0.5.
  - Indifference is defined as an FICI > 0.5 and ≤ 4.
  - Antagonism is defined as an FICI > 4.





Click to download full resolution via product page

Workflow for In Vitro Synergy Testing (Checkerboard Assay).



## **Protocol 2: In Vivo Efficacy in a Murine Infection Model**

This protocol provides a general framework for evaluating the in vivo efficacy of **FPI-1465** in combination with a  $\beta$ -lactam antibiotic.

#### Materials:

- FPI-1465
- β-lactam antibiotic of interest
- Vehicle for drug administration (e.g., saline, DMSO/PEG300/saline mixture)
- Bacterial pathogen of interest
- Laboratory mice (specify strain, age, and sex)

#### Procedure:

- Animal Acclimation:
  - Acclimate mice to the laboratory environment for a minimum of 3 days before the experiment.
- Infection:
  - Induce a systemic infection in mice via intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial pathogen.[1]
- Treatment:
  - At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens to different groups of mice.[1] This should include:
    - Vehicle control
    - **FPI-1465** alone
    - β-lactam antibiotic alone



- The combination of **FPI-1465** and the β-lactam antibiotic
- Administration can be via IP, IV, or subcutaneous (SC) routes.[1]
- Monitoring and Endpoint:
  - Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-10 days).[1]
  - Alternatively, for bacterial burden studies, a subset of animals from each group can be
    euthanized at specific time points (e.g., 24 hours post-treatment). Target organs (e.g.,
    spleen, liver, lungs) are then harvested, homogenized, and plated on appropriate agar to
    determine the number of CFUs.
- Data Analysis:
  - For survival studies, plot Kaplan-Meier survival curves and analyze using the log-rank test.
  - For bacterial burden studies, calculate the log reduction in CFUs for each treatment group compared to the vehicle control. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.





Click to download full resolution via product page

Workflow for In Vivo Efficacy Studies in a Murine Model.



### Conclusion

**FPI-1465** is a promising  $\beta$ -lactamase inhibitor with the potential to restore the clinical utility of established  $\beta$ -lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. [6] Its dual mechanism of action, inhibiting both  $\beta$ -lactamases and PBPs, represents a significant advantage.[6] The quantitative in vitro and in vivo data clearly demonstrate its ability to potentiate the activity of various  $\beta$ -lactam antibiotics. Further investigation is warranted to fully elucidate the therapeutic potential of **FPI-1465**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. fedorapharma.com [fedorapharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for FPI-1465 in Combination with β-Lactam Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567690#using-fpi-1465-with-lactam-antibiotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com